High-Affinity Thromboxane Synthase Inhibition vs. Simple Imidazole
2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol exhibits a high-affinity inhibition of thromboxane-A synthase (TxA2S), with a reported IC50 of 60 nM in an assay using enzyme derived from spontaneously hypertensive rats [1]. This is in stark contrast to the simple, unsubstituted parent compound, 1-(2-phenoxyethyl)-1H-imidazole, which demonstrates an IC50 of 660 nM against the human isoform of the same enzyme [2]. The 11-fold improvement in inhibitory potency highlights the significant contribution of the meta-imidazolyl substitution to target engagement.
| Evidence Dimension | Thromboxane-A synthase (TxA2S) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | 1-(2-Phenoxyethyl)-1H-imidazole, IC50 = 660 nM |
| Quantified Difference | ~11-fold more potent (lower IC50) |
| Conditions | Target compound: Rat enzyme; Comparator: Human enzyme |
Why This Matters
This quantifiable increase in potency makes the compound a more sensitive and effective tool for probing TxA2S function and for developing higher-potency lead molecules.
- [1] BindingDB. (n.d.). BDBM50367469 (CHEMBL1743613) - Thromboxane-A synthase (Rat). View Source
- [2] BindingDB. (n.d.). BDBM50025988 (CHEMBL284827) - 1-(2-Phenoxy-ethyl)-1H-imidazole vs. Thromboxane-A synthase (Human). View Source
